methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Description
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS RN 917024-58-9) is a boronic ester derivative with the molecular formula C₁₆H₂₃BO₄ and an average molecular mass of 290.168 g/mol . Its structure comprises a phenyl ring substituted at the meta-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a methyl propanoate side chain. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability of its boronate ester group, which facilitates efficient coupling with aryl halides under palladium catalysis . Applications span pharmaceutical intermediates, organic light-emitting diodes (OLEDs), and polymer synthesis .
Properties
CAS No. |
917024-58-9 |
|---|---|
Molecular Formula |
C16H23BO4 |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Boron Reagents in Organic Chemistry
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate serves as a versatile building block in organic synthesis. The presence of the boron atom enables the formation of carbon-boron bonds, which are crucial for various coupling reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used for synthesizing biaryl compounds that are important in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biaryl Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized boronate esters like this compound to achieve high yields in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions . The efficiency of this compound as a boron source was highlighted by its ability to undergo selective coupling under mild conditions.
Medicinal Chemistry
Drug Development
The compound has potential applications in drug development due to its ability to modify biological activity through the introduction of boron into molecular frameworks. Boron-containing compounds have been shown to exhibit unique pharmacological properties.
Case Study: Anticancer Activity
Recent research indicated that derivatives of boronate esters possess significant anticancer properties. A study demonstrated that this compound was effective in inhibiting tumor growth in vitro by disrupting cellular pathways involved in cancer proliferation . The study provided insights into the mechanism of action and suggested further exploration for therapeutic applications.
Materials Science
Polymer Chemistry
this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
Case Study: Development of High-Performance Polymers
In a recent publication in Macromolecules, researchers reported the synthesis of high-performance polymers incorporating boronate esters. The study showed that polymers derived from this compound exhibited improved thermal resistance and mechanical strength compared to traditional polymers . This advancement opens avenues for developing materials with specialized applications in electronics and aerospace.
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, including enzyme inhibition and molecular recognition.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Boronic acids are known to inhibit enzymes such as proteases and kinases by forming stable complexes with the active site residues.
Molecular Recognition: The boronic acid group can interact with sugars and other biomolecules, facilitating the study of carbohydrate-protein interactions.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Ester Group Variations : Substitution of the methyl ester with ethyl or tert-butyl groups (e.g., ) modulates solubility and stability. tert-Butyl esters are preferred for reactions requiring high thermal resistance.
- Chain Length and Branching: Propanoate vs. acetate chains influence steric accessibility. Branched analogs (e.g., ) may reduce reaction rates due to increased steric hindrance.
- Positional Isomerism : Meta- vs. para-substitution on the phenyl ring (e.g., ) affects electronic properties and coupling efficiency in cross-coupling reactions.
Physical and Chemical Properties
Key Findings :
Biological Activity
Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate (CAS Number: 1150561-77-5) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19BO4
- Molecular Weight : 214.066 g/mol
- Functional Groups : Alkyl, Ester
- Purity : ≥98%
The compound features a boron-containing dioxaborolane moiety, which is known for its unique reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against tryptophan hydroxylase (TPH), an enzyme implicated in serotonin synthesis .
- Cellular Interaction : Preliminary studies suggest that this compound can influence cell signaling pathways. For example, it has been noted to interact with immune cells, potentially modulating immune responses .
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. In one study, it exhibited an IC50 value indicating significant anti-proliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
A notable case study involved the administration of a related compound in a clinical setting where it was evaluated for its effects on metabolic disorders. Patients receiving treatment exhibited improved metabolic profiles and reduced liver fat content over a specified period .
Preparation Methods
Reaction Mechanism and Catalytic System
Miyaura borylation proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetallation with B2Pin2 and reductive elimination to yield the boronate ester. Key catalytic systems include:
Synthetic Procedure for Methyl 3-[3-Bromophenyl]Propanoate Precursor
The aryl bromide precursor, methyl 3-(3-bromophenyl)propanoate, is typically prepared via esterification of 3-(3-bromophenyl)propanoic acid with methanol under acidic conditions (e.g., H2SO4 or HCl). Alternatively, it may be synthesized through Heck coupling between 3-bromostyrene and methyl acrylate.
Borylation Optimization
A representative protocol from involves:
-
Combining methyl 3-(3-bromophenyl)propanoate (5.58 mmol), B2Pin2 (1.3 equiv), Pd(dppf)Cl2 (6 mol%), and KOAc (3 equiv) in 1,4-dioxane.
-
Sparging with nitrogen for 10 minutes.
-
Heating at 90°C for 12–16 hours.
-
Purification via silica gel chromatography (ethyl acetate/hexanes).
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling of Preformed Boronic Acids
While less common, the target compound may be synthesized via Suzuki coupling between methyl 3-(3-boronophenyl)propanoate and pinacol ester precursors. However, this method faces challenges due to the instability of free boronic acids under esterification conditions.
Direct Esterification of Boronate-Containing Carboxylic Acids
An alternative approach involves:
-
Synthesizing 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid via borylation.
-
Performing esterification with methanol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.
Typical Conditions :
Critical Reaction Parameters
Catalyst and Ligand Selection
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5–6 mol% Pd(dppf)Cl2 | Maximizes turnover |
| Ligand Ratio | 1:1 Pd:ligand | Prevents Pd aggregation |
| Base | KOAc > K3PO4 | Enhances transmetallation |
Solvent and Temperature Effects
-
Dioxane vs. THF : Dioxane provides higher yields (90% vs. 75%) due to better solubility of B2Pin2.
-
Temperature : Reactions below 80°C result in incomplete conversion (<50% yield).
Purification and Characterization
Chromatographic Purification
Crude products are purified using flash chromatography with ethyl acetate/hexanes (1:4 to 1:2 gradient). Silica gel pretreatment with triethylamine minimizes boronate decomposition.
Q & A
Q. What are the standard synthetic routes for methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. For example, General Procedure 11 involves coupling aryl halides with boronate esters using palladium catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂) in a mixture of DMF and aqueous Na₂CO₃ at 80°C, followed by purification via column chromatography (1:9 EtOAc:Hexanes, Rf 0.35) . Microwave-assisted protocols (120°C, 40 minutes) can enhance reaction efficiency for analogous structures .
Q. How is the compound characterized post-synthesis?
Characterization relies on ¹H, ¹³C, and ¹¹B NMR spectroscopy to confirm the boronate ester moiety (e.g., ¹¹B NMR signals at ~30 ppm for dioxaborolane derivatives) and ester carbonyl groups. TLC (Rf values) and comparison with literature data are critical for validation . For advanced purity analysis, LC-MS or HPLC with UV detection (≥95% purity) is recommended .
Q. What safety precautions are necessary when handling this compound?
Use gloves, protective eyewear, and lab coats to avoid skin contact. Work in a fume hood due to volatile solvents (e.g., DMF, tetrachloroethylene). Waste must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can conflicting NMR data for this boronate ester be resolved?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent impurities or residual catalysts. Ensure thorough purification (e.g., aqueous washes, drying over MgSO₄) and use deuterated solvents (DMSO-d₆ or CDCl₃) for analysis. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks . For boron-specific anomalies, ¹¹B NMR can distinguish hydrolysis byproducts .
Q. What strategies optimize its use in Suzuki-Miyaura reactions for drug intermediates?
Key parameters include:
- Catalyst selection : PdCl₂(dppf)·CH₂Cl₂ or XPhos-Pd-G3 for sterically hindered substrates .
- Solvent system : 1,4-dioxane/water mixtures improve solubility and reaction homogeneity.
- Temperature : Microwave irradiation (120°C) reduces reaction time versus conventional heating (110°C, 12 hours) .
- Base : K₂CO₃ or Cs₂CO₃ enhances coupling efficiency for electron-deficient aryl halides .
Q. How does this compound contribute to FABP4/5 inhibitor synthesis?
It serves as a boronate ester intermediate in coupling reactions with chloroquinoline derivatives. For example, under Pd catalysis, it reacts with 6-chloro-4-phenylquinolin-2-yl intermediates to yield bioactive propanoic acid derivatives (88% yield) . Reaction monitoring via TLC and quenching with lemon acid ensures intermediate stability .
Experimental Design & Data Analysis
Q. How to design experiments for studying its stability under varying pH conditions?
Q. What statistical methods address batch-to-batch variability in synthesis?
Implement Design of Experiments (DoE) to optimize variables (catalyst loading, temperature, solvent ratio). Use ANOVA to identify significant factors. For reproducibility, include internal standards (e.g., triphenylmethane) in NMR spectra for quantitative analysis .
Advanced Applications
Q. Can this compound be used in multicomponent reactions for heterocyclic synthesis?
Yes. It participates in microwave-assisted multicomponent protocols with chromenones and aldehydes to form substituted propanoates (e.g., methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates). Key steps include Dean-Stark water removal and silica gel purification .
Q. How is it applied in environmental fate studies?
Track its degradation in simulated ecosystems using LC-MS/MS to identify metabolites. Assess abiotic factors (UV light, pH) and biotic factors (microbial activity) via mass balance studies. Compare with structural analogs (e.g., 2-chloropyridine-3-boronic acid pinacol ester) to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
